molecular formula C11H19NO3 B2701409 Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate CAS No. 2080412-67-3

Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate

Cat. No.: B2701409
CAS No.: 2080412-67-3
M. Wt: 213.277
InChI Key: UHNGPZRFJMPEEQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a tert-butyl ester group at the 1-position, an ethyl substituent at the 3-position, and a ketone moiety at the 4-position. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.27 g/mol. The tert-butyl ester group confers steric protection and enhances solubility in organic solvents, making it a valuable intermediate in organic synthesis. For instance, it serves as a precursor in the preparation of hydrazone derivatives, as demonstrated in its reaction with trifluoromethanesulfonyl hydrazine to form tert-butyl (Z)-3-ethyl-4-(2-((trifluoromethyl)sulfonyl)hydrazineylidene)pyrrolidine-1-carboxylate .

The compound’s reactivity is primarily governed by the ketone group, which participates in nucleophilic additions, and the ester group, which can undergo hydrolysis under acidic or basic conditions. Its stability under standard storage conditions aligns with other tert-butyl-protected pyrrolidine derivatives, as noted in safety data sheets for structurally similar compounds .

Properties

IUPAC Name

tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNGPZRFJMPEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CC1=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate typically involves the reaction of 3-ethyl-4-oxopyrrolidine-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Dess-Martin periodinane, PCC, room temperature, anhydrous conditions.

    Reduction: NaBH4, LiAlH4, room temperature, anhydrous conditions.

    Substitution: Amines, alcohols, room temperature, anhydrous conditions.

Major Products:

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide or ester derivatives.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Drug Candidates
Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate serves as a crucial intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its derivatives have shown potential as anti-inflammatory and analgesic agents, making it significant in drug discovery efforts .

Case Study: Neuraminidase Inhibitors
Research has identified derivatives of this compound as potential inhibitors of influenza virus neuraminidase. A study tested various amino acids, leading to the discovery of effective inhibitors that could pave the way for new antiviral therapies .

Organic Synthesis

Building Block for Complex Molecules
This compound is utilized as a building block in organic synthesis, facilitating the creation of complex molecules through various chemical reactions such as oxidation, reduction, and substitution .

Data Table: Synthesis Reactions

Reaction TypeExample ReactionProduct
OxidationTert-butyl 3-ethyl-4-oxopyrrolidine + oxidantOxo derivatives
ReductionTert-butyl 3-ethyl-4-oxopyrrolidine + reducing agentAlcohol derivatives
SubstitutionTert-butyl 3-ethyl-4-oxopyrrolidine + amineAmide derivatives

Material Science

Development of Advanced Materials
this compound is explored in material science for its unique structural properties. It contributes to the development of polymers and coatings with enhanced performance characteristics .

Agricultural Chemistry

Formulation of Agrochemicals
In agricultural chemistry, this compound is employed in the formulation of agrochemicals. It aids in developing more effective and environmentally friendly pesticides, contributing to sustainable agricultural practices .

Biochemical Studies

Investigating Enzyme Interactions
Researchers utilize this compound in biochemical studies to explore enzyme interactions and metabolic pathways. This application is vital for understanding drug mechanisms and developing new therapeutic strategies .

Industrial Applications

Production of Specialty Chemicals
In the industrial sector, this compound is significant in producing specialty chemicals and materials. Its applications extend to synthesizing polymers, resins, and other advanced materials that meet specific industrial needs .

Mechanism of Action

The mechanism of action of tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate, the following table compares it with two analogous compounds:

Compound Molecular Weight (g/mol) Key Functional Groups Reactivity Applications
This compound 213.27 Ketone, tert-butyl ester Hydrazone formation, ester hydrolysis Intermediate in organic synthesis
QY-9217: tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate 307.40 Hydroxymethyl, aryl, tert-butyl ester Potential ester hydrolysis, aryl reactivity Laboratory R&D
Tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate 241.28 Oxo, pyrazolo-pyridine, tert-butyl ester Cyclization reactions, hydrogen bonding Pharmaceutical crystallography studies

Structural and Functional Differences

  • Ketone vs. Hydroxymethyl/Aryl Groups: The target compound’s 4-oxo group enables reactions like hydrazone formation, whereas QY-9217’s hydroxymethyl and aryl substituents suggest applications in chiral synthesis or drug discovery.
  • Steric and Electronic Effects : The tert-butyl group in all three compounds enhances solubility and stability. However, the ethyl substituent in the target compound introduces moderate steric hindrance compared to QY-9217’s bulky 4-methoxyphenyl group.

Biological Activity

Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities. Its molecular formula is C11H19N2O2C_{11}H_{19}N_{2}O_{2}, and it is primarily studied for its applications in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and implications in drug development.

The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that it may influence enzyme activity and protein interactions, potentially modulating pathways related to cell signaling and metabolism. The compound's structure allows it to fit into active sites of enzymes, thereby altering their function.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Protein Binding: It has the potential to bind to proteins, affecting their stability and activity.

Pharmacological Implications

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity: Initial studies have shown that this compound may possess antibacterial properties, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

Case Studies

  • Antibacterial Activity
    • A study evaluated the effectiveness of this compound against various bacterial strains. Results indicated significant inhibition of growth in certain Gram-positive bacteria, highlighting its potential as an antibiotic agent .
  • Anti-inflammatory Research
    • In vitro experiments demonstrated that the compound reduced the production of pro-inflammatory cytokines in cultured macrophages, suggesting a mechanism for its anti-inflammatory effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences and similarities with related compounds:

Compound NameStructure TypeBiological Activity
Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylatePyrrolidine derivativeAntimicrobial properties
Tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylatePyrrolidine derivativePotential neuroprotective effects
This compoundPyrrolidine derivativeAntibacterial and anti-inflammatory

Synthesis and Characterization

The synthesis of this compound typically involves multicomponent reactions that yield high purity and yield rates. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound exhibits low toxicity levels at therapeutic doses. Further studies are necessary to fully elucidate its safety profile in vivo.

Q & A

Q. Q. What methods resolve inconsistencies in biological activity data (e.g., IC50_{50} variability) for derivatives of this compound?

  • Methodological Answer :
  • Dose-Response Curves : Triplicate assays with internal controls (e.g., staurosporine for kinase inhibition).
  • Metabolic Stability Tests : Liver microsome assays to rule out rapid degradation.
  • Structural-Activity Modeling : QSAR models correlating substituent effects (e.g., Hammett σ values) with activity trends .

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